Cas no 28192-14-5 (1-(4-Bromophenyl)azetidine)

1-(4-Bromophenyl)azetidine is a brominated azetidine derivative with a molecular formula of C₉H₁₀BrN. This compound features a four-membered azetidine ring attached to a 4-bromophenyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research. Its structural rigidity and electron-rich nitrogen atom enhance its utility in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the construction of complex heterocyclic frameworks. The bromine substituent provides a reactive site for further functionalization, while the azetidine ring contributes to steric and electronic modulation in drug design. This compound is particularly useful in medicinal chemistry for developing bioactive molecules with improved pharmacokinetic properties.
1-(4-Bromophenyl)azetidine structure
1-(4-Bromophenyl)azetidine structure
Product Name:1-(4-Bromophenyl)azetidine
CAS No:28192-14-5
MF:C9H10BrN
MW:212.086401462555
MDL:MFCD28358597
CID:5023258
PubChem ID:90487676
Update Time:2026-02-28

1-(4-Bromophenyl)azetidine Chemical and Physical Properties

Names and Identifiers

    • 1-(4-Bromophenyl)azetidine
    • SY294264
    • AKOS024438137
    • MFCD28358597
    • DB-420673
    • E87087
    • 28192-14-5
    • SCHEMBL23705658
    • MDL: MFCD28358597
    • Inchi: 1S/C9H10BrN/c10-8-2-4-9(5-3-8)11-6-1-7-11/h2-5H,1,6-7H2
    • InChI Key: YMMQHSTWCCXESJ-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)N1CCC1

Computed Properties

  • Exact Mass: 210.99966g/mol
  • Monoisotopic Mass: 210.99966g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 126
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 3.2

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1-(4-Bromophenyl)azetidine Suppliers

Amadis Chemical Company Limited
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(CAS:28192-14-5)1-(4-Bromophenyl)azetidine
Order Number:A1011362
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Quantity:100mg/250mg/1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:11
Price ($):199.0/337.0/908.0
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Additional information on 1-(4-Bromophenyl)azetidine

Introduction to 1-(4-Bromophenyl)azetidine (CAS No. 28192-14-5)

1-(4-Bromophenyl)azetidine, identified by the Chemical Abstracts Service Number (CAS No.) 28192-14-5, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic organic molecule features a brominated aromatic ring connected to an azetidine scaffold, making it a versatile intermediate in the synthesis of biologically active molecules. The unique structural attributes of this compound have garnered attention for its potential applications in drug discovery, particularly in the development of novel therapeutic agents targeting various diseases.

The 4-bromophenyl moiety in 1-(4-Bromophenyl)azetidine serves as a crucial pharmacophore, enabling selective interactions with biological targets. The bromine atom's presence enhances electrophilic substitution reactions, facilitating further functionalization and derivatization. This property is particularly valuable in medicinal chemistry, where precise molecular modifications can significantly alter pharmacokinetic and pharmacodynamic profiles. Researchers have leveraged these characteristics to explore its role in designing small-molecule inhibitors and modulators.

Recent advancements in computational chemistry and molecular modeling have highlighted the structural flexibility of 1-(4-Bromophenyl)azetidine, allowing for the prediction of its binding affinity to specific protein targets. Studies indicate that this compound exhibits promising interactions with enzymes and receptors involved in metabolic pathways, inflammation, and cancer progression. The azetidine ring, a six-membered saturated heterocycle, contributes to steric and electronic properties that can fine-tune binding interactions, making it an attractive scaffold for drug development.

In the context of modern drug discovery, 1-(4-Bromophenyl)azetidine has been investigated as a precursor for more complex derivatives. Researchers have synthesized analogs with modified substituents to improve solubility, bioavailability, and target specificity. For instance, modifications at the azetidine nitrogen or the bromine-ligated aromatic ring have yielded compounds with enhanced efficacy in preclinical models. These findings underscore the compound's potential as a building block for next-generation therapeutics.

The synthesis of 1-(4-Bromophenyl)azetidine typically involves multi-step organic reactions, including bromination of phenethylamines or condensation reactions involving azetidinone intermediates. Advances in synthetic methodologies have improved yields and purity, enabling more efficient production scales suitable for industrial applications. The compound's stability under various storage conditions further enhances its utility as a research chemical and intermediate.

Current research trends suggest that 1-(4-Bromophenyl)azetidine may find applications beyond traditional pharmaceuticals. Its structural motif has been explored in materials science for designing polymers with specific thermal and mechanical properties. Additionally, its reactivity makes it a candidate for catalytic processes, contributing to green chemistry initiatives by enabling more sustainable synthetic routes.

The safety profile of 1-(4-Bromophenyl)azetidine is another critical consideration in its application. While not classified as hazardous under standard conditions, proper handling protocols are essential to ensure worker safety during synthesis and handling. Studies on its toxicity and environmental impact are ongoing, with efforts focused on minimizing ecological footprints through responsible chemical management practices.

Looking ahead, the future prospects for 1-(4-Bromophenyl)azetidine appear promising, driven by its versatility and potential across multiple scientific domains. Continued exploration of its derivatives and novel synthetic pathways will likely expand its utility in pharmaceuticals, agrochemicals, and advanced materials. Collaborative efforts between academia and industry are expected to accelerate innovation based on this foundational compound.

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Amadis Chemical Company Limited
(CAS:28192-14-5)1-(4-Bromophenyl)azetidine
A1011362
Purity:99%/99%/99%
Quantity:100mg/250mg/1g
Price ($):199.0/337.0/908.0
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